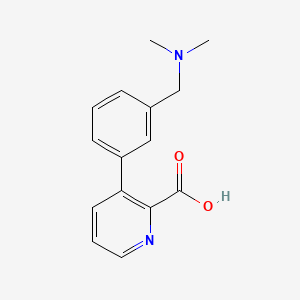![molecular formula C32H33NO4 B12297733 (R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉是一种复杂的属于异喹啉家族的有机化合物。异喹啉是一类与喹啉结构相关的杂环芳香族有机化合物。
准备方法
合成路线和反应条件
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉的合成通常涉及多步有机反应。一种常用的方法是邻碘苯甲醛的叔丁基亚胺与芳基和烯基取代的末端炔烃的钯催化偶联,然后进行铜催化的环化 。另一种方法包括邻溴芳香醛和末端炔烃与乙酸铵在钯催化剂存在下,在微波辐射下进行的顺序偶联-亚胺化-环化反应 。
工业生产方法
这种化合物的工业生产可能涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉会经历多种类型的化学反应,包括:
氧化: 甲氧基可以被氧化成相应的醛或羧酸。
还原: 该化合物可以被还原成四氢异喹啉衍生物。
取代: 苯甲氧基可以进行亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括钯催化剂、铜催化剂、乙酸铵以及各种氧化剂和还原剂。反应条件如温度、压力和溶剂选择在决定反应的效率和选择性方面起着至关重要的作用。
主要产物
科学研究应用
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉在科学研究中有几个应用:
作用机制
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物通过与受体和酶结合来发挥作用,调节它们的活性并影响各种生化过程 。确切的参与的分子靶点和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
1,2,3,4-四氢异喹啉: 一种结构特征相似但缺少甲氧基和苯甲氧基取代基的简单类似物。
喹啉: 一种相关的杂环化合物,其环结构中有一个氮原子。
异喹啉: 异喹啉家族的母体化合物,具有相似的核心结构但具有不同的取代基。
独特性
(R)-1,2,3,4-四氢-6-甲氧基-1-[[4-甲氧基-3-(苯甲氧基)苯基]甲基]-7-(苯甲氧基)异喹啉由于其多个甲氧基和苯甲氧基,使其具有独特的化学性质和潜在应用。这些取代基增强了其反应性,并使其能够在各种科学和工业环境中使用。
属性
分子式 |
C32H33NO4 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C32H33NO4/c1-34-29-14-13-25(18-31(29)36-21-23-9-5-3-6-10-23)17-28-27-20-32(37-22-24-11-7-4-8-12-24)30(35-2)19-26(27)15-16-33-28/h3-14,18-20,28,33H,15-17,21-22H2,1-2H3 |
InChI 键 |
DAUFGSWNTMEOHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


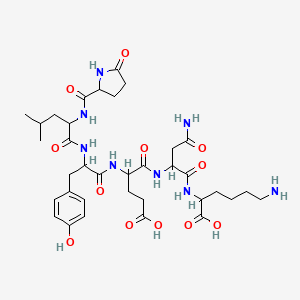

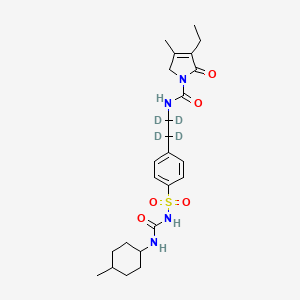
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)

![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
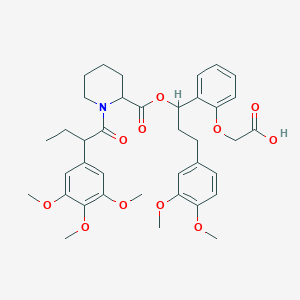
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
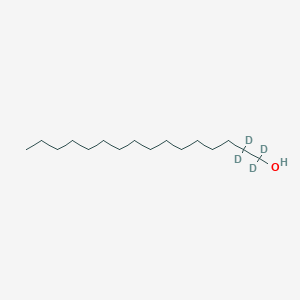
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)

